(2,4,5-Trimethoxyphenyl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

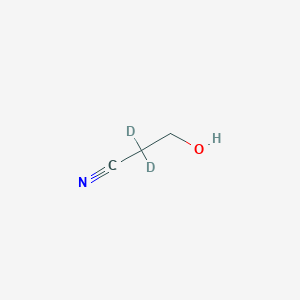

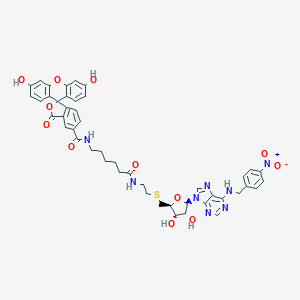

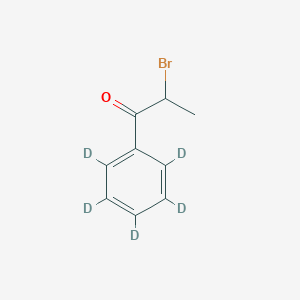

(2,4,5-Trimethoxyphenyl)methanamine is a chemical compound related to the class of phenylalkylamines, which are known for their interaction with the serotonin receptor 5-HT2A. These compounds can exhibit varying degrees of agonistic or antagonistic properties depending on their structural modifications. The compound of interest is structurally similar to mescaline, a well-known psychedelic, and modifications to its structure can significantly alter its affinity and potency at the 5-HT2A receptor .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions. For instance, the synthesis of 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines involves the conversion of 2,5-dimethoxybenzenethiol to thioether derivatives, followed by Vilsmeier-formylation to produce benzaldehydes, condensation with nitroethane, and reduction to yield the final (phenylethyl)amine products . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of three methoxy groups attached to a benzene ring, which is further connected to an amine group. This structure is closely related to that of mescaline, and modifications to the core structure can lead to compounds with different receptor binding profiles. For example, a conformationally restricted analogue of mescaline, C-(4,5,6-trimethoxyindan-1-yl)methanamine, was designed using a homology model of the 5-HT2A receptor, showing the importance of molecular conformation in receptor affinity and potency .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that these molecules can undergo various organic transformations, such as etherification, formylation, condensation, and reduction . These reactions are crucial for modifying the chemical structure to achieve desired pharmacological properties. The reactivity of the methoxy groups and the amine functionality in this compound would be similar, allowing for a range of possible chemical modifications.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not explicitly provided in the papers, we can infer that the compound is likely to be a solid at room temperature, with properties influenced by its functional groups. The methoxy groups may increase the lipophilicity of the molecule, while the amine group could contribute to its basicity. These properties are important for the compound's interaction with biological systems and its pharmacokinetics, including metabolic stability and membrane permeability .

Aplicaciones Científicas De Investigación

Biological Hydrogen Methanation

Studies such as those by Bernhard Lecker et al. (2017) delve into biological hydrogen methanation (BHM) as a promising approach for converting electricity into natural gas via electrolysis and the Sabatier reaction. While not directly related to (2,4,5-Trimethoxyphenyl)methanamine, this research highlights the broader applications of chemical compounds in renewable energy production and storage, suggesting potential areas where this compound could be investigated for its utility in energy conversion processes or as a catalyst in chemical reactions (Lecker, Illi, Lemmer, & Oechsner, 2017).

Analysis of Herbicide Toxicity

The work by Natana Raquel Zuanazzi et al. (2020) on the toxicity and mutagenicity of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) uses scientometric analysis to identify global trends and research gaps. This methodology could be applied to this compound to understand its environmental impact, safety profile, and regulatory status, albeit the compound's applications may differ significantly from those of 2,4-D (Zuanazzi, Ghisi, & Oliveira, 2020).

Recreational Tryptamine Review

Research into the recreational tryptamine 5-MeO-DALT by J. Corkery et al. (2012) provides a brief review of its pharmacological, toxicological, and epidemiological characteristics. While this compound is not a tryptamine, studying the effects, mechanisms, and public health implications of psychoactive substances could guide research into the neurological and psychological implications of this compound's use or its potential as a research tool in neuroscience (Corkery, Durkin, Elliott, Schifano, & Ghodse, 2012).

Methanotrophs and Methane as a Resource

The comprehensive review by P. Strong et al. (2015) on the application of methanotrophs in biotechnology highlights the potential of these bacteria to use methane as a carbon source for producing valuable products. While this research is focused on microbial metabolism, it underscores the importance of chemical compounds in facilitating or optimizing biological processes, suggesting a possible angle for investigating this compound's role in biotechnological applications (Strong, Xie, & Clarke, 2015).

Mecanismo De Acción

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

The tmp group has a critical role in the fitting of certain analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This suggests that (2,4,5-Trimethoxyphenyl)methanamine might interact with its targets in a similar manner, leading to changes in the function of these targets.

Biochemical Pathways

The tmp group has been associated with notable anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, and significant efficacy against leishmania, malaria, and trypanosoma . These effects suggest that this compound might affect multiple biochemical pathways related to these biological activities.

Result of Action

The tmp group has been associated with various biological effects, including anti-cancer, anti-fungal, anti-bacterial, antiviral, and anti-parasitic activities . These effects suggest that this compound might have similar molecular and cellular effects.

Propiedades

IUPAC Name |

(2,4,5-trimethoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5H,6,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFDSHYASCMRFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CN)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407029 |

Source

|

| Record name | 2,4,5-Trimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154584-98-2 |

Source

|

| Record name | 2,4,5-Trimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B137512.png)

![alpha-[1-[(2-Hydroxyethyl)amino]ethyl]benzyl alcohol hydrochloride](/img/structure/B137514.png)

![3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide](/img/structure/B137525.png)

![Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-[3-[(2-ethylhexyl)oxy]-2-hydroxypropoxy]-](/img/structure/B137528.png)